molecular formula C7H6BrF B3041996 1-Bromo-3-(fluoromethyl)benzene CAS No. 456-43-9

1-Bromo-3-(fluoromethyl)benzene

Cat. No.: B3041996
CAS No.: 456-43-9
M. Wt: 189.02 g/mol
InChI Key: MHHSSQKXFRACNN-UHFFFAOYSA-N
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Description

1-Bromo-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H6BrF It consists of a benzene ring substituted with a bromine atom and a fluoromethyl group

Scientific Research Applications

1-Bromo-3-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

3-(Fluoromethyl)phenyl bromide is a versatile organic intermediate used in the synthesis of various heterocyclic compounds . It is primarily used in reactions involving nucleophilic substitution and Suzuki–Miyaura cross-coupling . The primary targets of this compound are the electrophilic sites on other molecules where it can donate its fluoromethyl group .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, the bromine atom on the 3-(Fluoromethyl)phenyl bromide molecule is replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. This results in the transfer of the fluoromethyl group to the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by 3-(Fluoromethyl)phenyl bromide depend on the specific reactions it is involved in. Generally, it is used in the synthesis of heterocyclic compounds via multicomponent reactions . These compounds can be involved in various biochemical pathways, depending on their specific structures and functions.

Pharmacokinetics

Its metabolism would likely involve enzymatic processes that further modify the molecule, potentially affecting its bioavailability .

Result of Action

The molecular and cellular effects of 3-(Fluoromethyl)phenyl bromide’s action depend on the specific compounds it helps synthesize. For instance, in the synthesis of heterocyclic compounds, it contributes to the formation of complex structures that can have various biological activities .

Action Environment

The action, efficacy, and stability of 3-(Fluoromethyl)phenyl bromide can be influenced by various environmental factors. These include the presence of other reactants, the pH and temperature of the reaction environment, and the presence of catalysts . In addition, the compound’s reactivity can be affected by steric hindrance and electronic effects .

Safety and Hazards

3-(Fluoromethyl)phenyl bromide is a highly flammable liquid and vapor. It may cause drowsiness or dizziness, severe skin burns, eye damage, and respiratory irritation . It is suspected of causing cancer .

Future Directions

Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The future research directions should focus on achieving selective fluorination under mild conditions . The development of new methods to make various biologically important heterocyclic scaffolds is also a key area of future research .

Chemical Reactions Analysis

1-Bromo-3-(fluoromethyl)benzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Bromo-3-(fluoromethyl)benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-3-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHSSQKXFRACNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304085
Record name 1-Bromo-3-(fluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-43-9
Record name 1-Bromo-3-(fluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(fluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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